1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(5-bromo-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid is 378.05791 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carboxylic Acids in Biocatalyst Inhibition
Biocatalyst Inhibition by Carboxylic Acids : Carboxylic acids, due to their microbial inhibitory properties, have been studied extensively. These compounds, including hexanoic, octanoic, decanoic, and lauric acids, show a potential for use in increasing microbial robustness through metabolic engineering. The inhibition mechanisms include damage to cell membranes and internal pH reduction, suggesting applications in improving the resistance of microbes used in biotechnological processes (L. Jarboe, L. A. Royce, & P.-h. Liu, 2013).
Indole Synthesis and Biological Activity
Synthetic Methods and Biological Activity of Indanones : Indanones and their derivatives, synthesized from carboxylic acids among other starting materials, exhibit a broad range of biological activities. These include antiviral, anti-inflammatory, analgesic, and anticancer properties, highlighting the potential pharmaceutical applications of complex carboxylic acid derivatives (M. Turek, D. Szczęsna, M. Koprowski, & P. Bałczewski, 2017).
Chlorogenic Acid's Pharmacological Effects : Chlorogenic acid, a phenolic compound, demonstrates a variety of therapeutic roles, such as antioxidant, anti-inflammatory, and neuroprotective effects. This indicates the health-promoting potential of carboxylic acid derivatives in treating metabolic-related disorders and highlights the importance of exploring the therapeutic applications of such compounds (M. Naveed et al., 2018).
Comprehensive Review of Indole Synthesis : The diverse methods for indole synthesis, including those involving carboxylic acids, underline the importance of these compounds in synthesizing biologically active molecules. This suggests that derivatives of 1-[3-(5-bromo-1H-indol-1-yl)propanoyl]-4-piperidinecarboxylic acid could have applications in medicinal chemistry and drug development (D. Taber & P. K. Tirunahari, 2011).
Properties
IUPAC Name |
1-[3-(5-bromoindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-1-2-15-13(11-14)5-7-19(15)10-6-16(21)20-8-3-12(4-9-20)17(22)23/h1-2,5,7,11-12H,3-4,6,8-10H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXCWFMFDBLFIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C=CC3=C2C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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